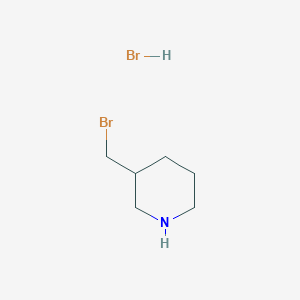

3-(Bromomethyl)piperidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(bromomethyl)piperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQUYJZHUSUEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1. Antagonism of Melanin-Concentrating Hormone Receptors

Research indicates that compounds similar to 3-(Bromomethyl)piperidine hydrobromide can act as selective antagonists for melanin-concentrating hormone (MCH) receptors. These receptors are implicated in various disorders, including obesity and anxiety. The modulation of MCH receptor activity has potential therapeutic applications in treating feeding disorders, sexual/reproductive disorders, and sleep disturbances .

2. Synthesis of Targeted Therapeutics

The compound has been utilized in the synthesis of novel piperidine derivatives that exhibit high affinity for histamine receptors. For example, structural modifications of piperidine derivatives have led to the development of ligands that target multiple receptors, including histamine H3 receptors, which are important in neurological conditions .

Synthetic Applications

1. Aza-Michael Reaction

This compound has been successfully employed in aza-Michael reactions with acrylates to form various piperidine derivatives. This reaction allows for the creation of complex molecules with potential biological activity, expanding the toolkit for synthetic organic chemists .

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Aza-Michael Reaction | 3-(Bromomethyl)piperidine + acrylates | 3-[2-(bromomethyl)piperidin-1-yl]propanoates | Good |

2. Synthesis of Indolizidine Derivatives

In a study focusing on the transformation of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, researchers reported its conversion into novel indolizidine structures. This synthetic pathway highlights the versatility of this compound in generating biologically relevant scaffolds .

Case Studies

Case Study 1: MCH Receptor Antagonism

A patent describes the synthesis and application of piperidine derivatives as MCH receptor antagonists. These compounds demonstrated effectiveness in reducing body mass and alleviating symptoms associated with obesity and anxiety disorders. The research supports the potential use of this compound as a precursor for developing therapeutic agents targeting these pathways .

Case Study 2: Histamine Receptor Ligands

In another study, a series of piperidine derivatives were synthesized to evaluate their efficacy as histamine H3 receptor antagonists. The findings indicated that modifications involving bromomethyl groups significantly enhanced binding affinity and selectivity towards the H3 receptor, suggesting a promising avenue for treating cognitive disorders .

Q & A

Q. What are the established synthetic routes for 3-(bromomethyl)piperidine hydrobromide, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of piperidine derivatives. A documented method involves reacting 5-methylnicotinic acid with HBr and PBr₃ under reflux, achieving a 65.9% yield after recrystallization in ethanol/water . Key parameters include:

- Temperature : 80–100°C for optimal bromination.

- Catalysts : Excess HBr minimizes side reactions (e.g., di-substitution).

- Purification : Recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity .

| Method | Starting Material | Yield | Key Conditions |

|---|---|---|---|

| HBr/PBr₃ | 5-Methylnicotinic acid | 65.9% | Reflux, ethanol/water recrystallization |

Q. How is this compound characterized to confirm structural integrity?

- NMR Spectroscopy : H NMR (D₂O) shows peaks at δ 3.45 (piperidine CH₂Br), δ 2.85–3.10 (piperidine ring protons), and δ 1.60–1.90 (methylene groups) .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and stereochemistry .

- Elemental Analysis : Matches calculated values (e.g., C: 27.85%, H: 5.06%, Br: 61.76%) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO).

- Storage : Anhydrous conditions (desiccator, 4°C) prevent hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthesis outcomes?

Bromination at the 3-position competes with ring-opening or elimination. Strategies to suppress side reactions include:

Q. What stereochemical challenges arise during synthesis, and how are they resolved?

Piperidine’s chair conformation can lead to axial vs. equatorial substitution. Computational modeling (DFT) predicts energy barriers for bromomethyl group orientation. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers if racemization occurs .

Q. How do discrepancies in reported melting points and spectral data arise across studies?

Variations in purity (e.g., 93% vs. >98%) and hydration states (anhydrous vs. hydrate) explain conflicting data. For example:

- Reported mp : 199–202°C (anhydrous) vs. 125–129°C (hydrated form) .

- Resolution : Always report moisture content and use TGA to verify thermal stability .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., enzyme active sites).

- Reactivity Descriptors : Fukui indices (calculated via Gaussian 16) identify electrophilic sites .

Q. How does this compound compare to analogs in structure-activity relationships (SAR)?

- Imidazole Derivatives : 4-(Bromomethyl)-1-methylimidazole hydrobromide shows higher electrophilicity due to aromatic ring conjugation .

- Pyridine Analogs : Reduced steric hindrance in pyridine derivatives enhances reaction rates with thiols .

| Derivative | Key Feature | Reactivity |

|---|---|---|

| Piperidine HB | Flexible ring | Moderate SN2 reactivity |

| Imidazole HB | Aromatic ring | High electrophilicity |

Methodological Considerations

- Contradiction Analysis : Compare yields from HBr/PBr₃ vs. NBS-mediated bromination. Lower yields in the latter (~40%) suggest competing radical pathways .

- In Vivo Limitations : While in vitro studies use ≤10 mM concentrations (), in vivo applications require toxicity profiling (LD₅₀, metabolite analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.